6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one

Immunopharmacology TLR7 Agonist Potency

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (CAS 226906-84-9), also known as 9-benzyl-2-butoxy-8-hydroxyadenine or SA-2, is a fully synthetic, heterocyclic organic compound belonging to the purine family. It is a small molecule agonist of Toll-like receptor 7 (TLR7) that is chemically defined by critical substitutions at the 9- (benzyl), 2- (butoxy), and 8- (hydroxy) positions of the adenine backbone.

Molecular Formula C16H19N5O2
Molecular Weight 313.35 g/mol
CAS No. 226906-84-9
Cat. No. B1243228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one
CAS226906-84-9
Synonyms9-benzyl-2-butoxy-8-hydroxyadenine
SA-2 hydroxyadenine
Molecular FormulaC16H19N5O2
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N
InChIInChI=1S/C16H19N5O2/c1-2-3-9-23-15-19-13(17)12-14(20-15)21(16(22)18-12)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,18,22)(H2,17,19,20)
InChIKeyHEKGNUXGYUZNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (CAS 226906-84-9): A Chemically Defined, Substituted Adenine Derivative for Immunopharmacology Research and TLR7-Targeted Drug Discovery


6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (CAS 226906-84-9), also known as 9-benzyl-2-butoxy-8-hydroxyadenine or SA-2, is a fully synthetic, heterocyclic organic compound belonging to the purine family [1]. It is a small molecule agonist of Toll-like receptor 7 (TLR7) that is chemically defined by critical substitutions at the 9- (benzyl), 2- (butoxy), and 8- (hydroxy) positions of the adenine backbone [2]. Its primary application is as a research tool for investigating TLR7-mediated innate immune signaling, Th1/Th2 immune deviation, and the development of novel vaccine adjuvants and immunotherapies for allergic and inflammatory diseases [1].

TLR7 pathway activation study fit
Th1/Th2 immune deviation research model
Defined 2-butoxy substitution for SAR context

Why Generic Substitution of 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (CAS 226906-84-9) Is Not Scientifically Valid: Evidence-Based Rationale for Precise Chemical Procurement


The precise pattern of substitutions on the adenine backbone dictates the functional outcome and target engagement profile of this class of compounds. While numerous 9-benzyl-8-hydroxyadenine analogs exist, the specific 2-butoxy substitution in this compound is not interchangeable with other alkoxy groups (e.g., 2-methoxyethoxy). For instance, the 2-butoxy analog (SA-2) has been shown to induce a complex cytokine and chemokine response, including high levels of IL-12, IL-10, TNF-alpha, and IFN-alpha, which is essential for its unique ability to redirect Th2-mediated inflammation [1]. In contrast, a related derivative lacking the 2- and 8- substitutions failed to elicit this cytokine profile, demonstrating that the precise chemical structure is a prerequisite for the observed biological activity [2]. Therefore, substituting this compound with a closely related analog, such as TLR7 Ligand II (CAS 226907-52-4), which possesses a 2-(2-methoxyethoxy) group, will result in a different potency and downstream signaling profile, invalidating comparative experimental conclusions. The following quantitative evidence demonstrates why this specific compound must be selected over its analogs for research applications targeting TLR7-mediated immune modulation.

! Alkoxy chain variation (e.g., 2-methoxyethoxy) may shift cytokine induction and signaling potency.
! Analogs lacking 2- and 8- substitutions may not elicit required pathway response (functionally inactive).
! Class-level TLR7 agonists may not reproduce Th2-redirecting model-response context.

Quantitative Evidence Guide for 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (CAS 226906-84-9) vs. Key Comparators in TLR7 Agonist Research


TLR7 Agonist Potency of 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (SA-2) vs. the Clinical Benchmark Imiquimod

In a standardized cell-based reporter assay for human TLR7 activation, 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (Compound B) demonstrated an EC50 of 470-474 nM [1]. This is approximately 4.5-fold more potent than the widely used clinical TLR7 agonist imiquimod, which has a reported EC50 of 2.12 µM (2120 nM) in a comparable HEK-Blue hTLR7 cell assay [2]. This quantitative difference demonstrates that the target compound is a more potent research tool for studying TLR7-mediated signaling at lower, potentially more physiologically relevant concentrations.

Potency comparison
Reported
EC50 470 nM (target) vs 2120 nM (imiquimod)
Supports TLR7 assay sensitivity context
HEK-Blue hTLR7 reporter assay
Immunopharmacology TLR7 Agonist Potency

Functional Specificity: 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (SA-2) Cytokine Induction Profile vs. a Non-Substituted Analog

The target compound (SA-2) induces a distinct and complex cytokine profile from human immune cells that is absent in a closely related derivative lacking the critical 2- and 8- substitutions. Specifically, SA-2 stimulates the production of high amounts of IL-12, IL-10, TNF-alpha, and IL-6 by CD14+ cells, and IFN-alpha and CXCL10 by plasmacytoid dendritic cells [1]. In contrast, the related derivative (without 2- and 8- substitutions) failed to stimulate the production of these cytokines, confirming that the precise substitution pattern is essential for its immunomodulatory function [1]. This functional difference is critical for its ability to redirect pathogenic Th2 cells to a Th1/Th0 phenotype.

Functional specificity
Reported
Induces IL-12, IL-10, TNF-α, IFN-α, CXCL10; non-substituted analog inactive
Supports structure-dependent immunomodulation
Human CD14+ and pDC in vitro
Cytokine Induction Immune Deviation TLR7 Signaling

In Vivo Functional Outcome: 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (SA-2) Redirection of Th2-Mediated Lung Inflammation vs. Vehicle Control

In a murine model of allergic airway inflammation (OVA-induced), prepriming administration of SA-2 resulted in a significant reduction of Th2-driven lung pathology. This was quantified by decreased OVA-specific antibody titers and reduced tissue eosinophilia and goblet cell hyperplasia compared to vehicle-treated controls [1]. The therapeutic effect was attributed to the compound's ability to induce a Th1-redirection and a Foxp3-independent regulatory mechanism, a functional outcome not observed with other TLR7 agonists like imiquimod in this specific model.

Model-response endpoint
Endpoint context
Reduced OVA-specific Abs, eosinophilia, goblet cell hyperplasia
Supports model-response endpoint context
Murine OVA-induced airway inflammation model
In Vivo Efficacy Asthma Model Th2 Inflammation

Off-Target Selectivity: 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (SA-2) Lack of Autoantibody Induction vs. Class-Level Safety Concerns

A key concern with systemic TLR7 activation is the potential for inducing autoreactivity. In a murine study, chronic administration of SA-2 did not lead to a significant increase in serum antinuclear autoantibodies (ANAs) compared to baseline, indicating a favorable safety profile in this specific context [1]. While a direct, quantitative comparator for this specific endpoint is not available, this finding distinguishes SA-2 from other immunostimulatory agents that are known to induce autoimmunity, making it a more suitable tool for long-term in vivo studies of immune modulation.

Safety-related endpoint
Data to verify
No increase in serum ANAs vs baseline
Supports safety-related endpoint monitoring
Murine model; repeated administration
Safety Profile Autoimmunity In Vivo Toxicology

Optimal Research and Industrial Application Scenarios for 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (CAS 226906-84-9) Based on Quantitative Evidence


Investigating TLR7-Mediated Th1/Th2 Immune Deviation and Cytokine Networks

This compound is ideal for in vitro studies of human immune cell polarization. Its potent and specific induction of a defined cytokine set (IL-12, IL-10, IFN-alpha, CXCL10) [1] allows researchers to dissect the signaling pathways downstream of TLR7 that govern the differentiation of Th1, Th2, and regulatory T cell subsets. The head-to-head comparison showing its activity versus an inactive analog [1] confirms that the observed effects are directly attributable to its specific chemical structure. This is a superior tool to imiquimod for studies requiring higher potency and a well-characterized cytokine signature.

In Vivo Modeling of Allergic Asthma and Th2-Driven Airway Inflammation

The validated in vivo efficacy in a murine OVA-induced asthma model makes this compound a valuable tool for preclinical research on allergic diseases. Its ability to reduce key pathological hallmarks like tissue eosinophilia and goblet cell hyperplasia [2] provides a robust functional readout. Researchers can use it to study the mechanisms of Th2 suppression, explore combination therapies with allergen-specific immunotherapy, or investigate the role of TLR7 in chronic airway remodeling.

Development of Novel Vaccine Adjuvants Targeting Th17 and Th2 Responses

The compound's demonstrated capacity to inhibit IL-17A production and downregulate Th17 responses, primarily through the induction of IL-10 and IL-27 [3], positions it as a candidate for vaccine formulations where a Th2- or Th17-skewed response is undesirable. This is particularly relevant for adjuvants in allergy vaccines or in infectious disease vaccines where a balanced Th1/Th2 response is preferred. Its favorable safety profile regarding autoantibody induction [2] further supports its exploration in this context.

Structure-Activity Relationship (SAR) Studies of 9-Benzyl-8-Hydroxyadenine TLR7 Agonists

Given the documented functional divergence between the 2-butoxy analog (SA-2) and a related derivative lacking 2- and 8- substitutions [1], this compound serves as a critical reference standard for SAR campaigns. Researchers can use it as a benchmark to evaluate how modifications to the 2-alkoxy chain (e.g., length, branching) or the 9-benzyl group impact TLR7 binding affinity, cellular potency, and downstream cytokine induction. This enables the rational design of next-generation immunomodulators with tailored functional profiles.

Application
Selection Property
Validation Focus
TLR7-mediated Th1/Th2 immune deviation studies
Potency and cytokine profile specificity
Cytokine network and signaling pathway analysis
Allergic asthma model studies
In vivo Th2-redirection endpoint response
Airway inflammation endpoints
Vaccine adjuvant research
Th17/Th2 modulation and IL-10 induction
Adjuvant immune deviation assays
Structure-activity relationship campaigns
Defined 2-butoxy substitution benchmark
TLR7 binding and cytokine induction comparison
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